Pyridine-3-yl-methane sulfonyl chloride hydrochloride
Overview
Description
Pyridine-3-yl-methane sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO2S and its molecular weight is 228.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modification and Synthesis
Pyridine derivatives are pivotal in the development of novel chemical entities with diverse applications, including pharmaceuticals, agrochemicals, and materials science. The functionalization of pyridine rings, such as through sulfonylation, can enhance the reactivity of these compounds, making them valuable intermediates in organic synthesis (Altaf et al., 2015). Sulfonyl chlorides, like Pyridine-3-yl-methane sulfonyl chloride hydrochloride, could be used in such chemical modifications to introduce sulfonamide groups into molecules, altering their chemical properties for specific applications.
Pharmaceutical Research
Pyridine cores are common in many drug molecules due to their versatility and ability to engage in various types of biological interactions. Pyridine derivatives have been explored for their medicinal importance, demonstrating a wide range of biological activities such as antifungal, antibacterial, and anticancer properties (Abu-Taweel et al., 2022). This compound could serve as a key intermediate in the synthesis of new pharmacologically active compounds, contributing to the development of novel therapeutics.
Material Science and Nanotechnology
The modification of polymers and the creation of functional materials often involve the incorporation of specific functional groups to alter surface properties or to introduce new functionalities. Research in material science has explored the chemical modification of polyethersulfone nanofiltration membranes to increase their hydrophilicity, which is crucial for reducing fouling and improving filtration efficiency (Bruggen, 2009). While this study does not specifically mention this compound, it exemplifies how chemical modifications using pyridine derivatives or sulfonyl chlorides can enhance the properties of materials for specific applications.
Environmental Science
The removal of pollutants from water and soil is a critical area of environmental science. Pyridine derivatives, through their various functional groups, could participate in the degradation or removal of contaminants. Although not directly linked to this compound, research on the adsorption and removal of perfluorinated compounds highlights the ongoing need for effective removal techniques for persistent organic pollutants (Gagliano et al., 2019). Compounds with specific functionalities, such as those introduced by sulfonyl chloride derivatives, could potentially be engineered into materials designed for environmental remediation efforts.
Safety and Hazards
Pyridine-3-yl-methane sulfonyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and water, forming sulfonamides, sulfonate esters, and sulfonic acids respectively .
Mode of Action
Pyridine-3-yl-methane sulfonyl chloride hydrochloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can undergo nucleophilic substitution reactions with amines, alcohols, and water, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids respectively .
Properties
IUPAC Name |
pyridin-3-ylmethanesulfonyl chloride;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIJPAPYLRXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191105-35-8 | |
Record name | (pyridin-3-yl)methanesulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.